theoretical and computational studies of 3-Fluoro-3-phenylazetidine
theoretical and computational studies of 3-Fluoro-3-phenylazetidine
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Fluoro-3-phenylazetidine
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational exploration of 3-Fluoro-3-phenylazetidine, a molecule of significant interest in medicinal chemistry. The azetidine scaffold is a privileged motif in numerous bioactive compounds, and the introduction of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, outlines the key computational methodologies, from conformational analysis to the prediction of spectroscopic and electronic properties. It serves as a roadmap for elucidating the structural and electronic nuances of 3-Fluoro-3-phenylazetidine, thereby enabling its rational application in drug design.
Introduction: The Strategic Importance of Fluorinated Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry.[3] Their inherent ring strain, which is greater than that of pyrrolidines but less than that of highly reactive aziridines, imparts a unique combination of stability and controlled reactivity.[1] This feature makes the azetidine ring a valuable scaffold for introducing conformational rigidity and novel three-dimensional exit vectors in drug candidates.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance metabolic stability and receptor selectivity.[2]
The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. It is estimated that over 20% of all pharmaceuticals contain fluorine.[4] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the C-F bond, can be leveraged to:
-
Enhance Metabolic Stability: The C-F bond is resistant to metabolic oxidation.
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of nearby amines.
-
Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets.
-
Control Conformation: Stereoelectronic effects involving fluorine can influence the preferred conformation of a molecule.
The combination of the azetidine scaffold with a fluorine substituent at a stereogenic center, as in 3-Fluoro-3-phenylazetidine, presents a compelling molecular architecture for drug discovery. Computational and theoretical studies are indispensable for understanding the subtle interplay of forces that govern the behavior of this molecule at an atomic level. Such studies can predict its conformational preferences, electronic properties, and reactivity, thereby guiding synthetic efforts and accelerating the drug discovery process.[5]
Proposed Synthetic Strategies
While a specific synthesis for 3-Fluoro-3-phenylazetidine is not extensively reported, plausible synthetic routes can be devised based on established methods for fluorinated azetidines. A common approach involves the bromofluorination of an appropriate alkene precursor, followed by intramolecular cyclization.[6][7] Another strategy could involve the regioselective aminolysis of a suitably substituted epoxy amine, catalyzed by a Lewis acid.[8]
Core Computational Methodologies
The selection of an appropriate computational methodology is paramount for obtaining reliable and predictive results. For a molecule like 3-Fluoro-3-phenylazetidine, a multi-tiered approach is recommended.
3.1. Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size.
-
Functional Selection: The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[9]
-
Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and non-covalent interactions, while polarization functions (d,p) are crucial for capturing the correct molecular geometry.
-
Solvation Modeling: To simulate the behavior in a biological environment, a Polarizable Continuum Model (PCM) can be employed to account for the effects of a solvent, such as water or chloroform.[10]
3.2. Ab Initio Methods
For higher accuracy in energetic calculations, single-point energy calculations can be performed using Møller-Plesset perturbation theory (MP2) with a larger basis set, such as aug-cc-pVTZ, on the DFT-optimized geometries.
3.3. Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful tool for understanding the electronic structure of a molecule. It allows for the quantification of hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into the antibonding orbital of the C-F bond (n_N -> σ*_CF).[9][10] These interactions can play a significant role in determining the conformational preferences of the molecule.
Conformational Landscape of 3-Fluoro-3-phenylazetidine
The four-membered azetidine ring is not planar and exists in a puckered conformation. The introduction of substituents at the 3-position leads to two primary conformers, where the substituents are either in an axial or an equatorial-like position relative to the puckered ring.
The conformational preference in 3-Fluoro-3-phenylazetidine will be governed by a complex interplay of steric and stereoelectronic effects. The two main puckered conformers are depicted below:
Figure 1: Conformational Isomers of 3-Fluoro-3-phenylazetidine.
A systematic computational study would involve geometry optimization of both conformers, followed by frequency calculations to confirm that they are true minima on the potential energy surface and to obtain their relative free energies.
Table 1: Hypothetical Calculated Properties of 3-Fluoro-3-phenylazetidine Conformers
| Property | Axial Conformer | Equatorial Conformer | Causality |
| Relative Energy (kcal/mol) | 0.00 | Predicted > 0 | The axial conformer may be stabilized by a favorable hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond (n_N -> σ*_CF), a type of anomeric effect.[10] |
| Dihedral Angle (C2-N-C4-C3) | ~20-30° | ~20-30° | This angle defines the puckering of the azetidine ring. |
| N-C3-C(Ph)-C(Ph) | ~90° | ~180° | Describes the orientation of the phenyl group. |
| Dipole Moment (Debye) | Higher | Lower | The alignment of the C-F and C-N bond dipoles in the axial conformer would likely result in a larger overall dipole moment. |
Electronic Properties and Spectroscopic Correlation
5.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is typically associated with the nitrogen lone pair, making it the site of electrophilic attack. The LUMO is likely to be a σ* orbital associated with the C-F or C-N bonds, indicating their susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
5.2. Predicted NMR Spectra
NMR spectroscopy is a powerful tool for characterizing the structure of 3-Fluoro-3-phenylazetidine.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[4] Computational methods can predict this chemical shift, which would be different for the axial and equatorial conformers.[11]
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons in the azetidine ring and the phenyl group can also be calculated. The through-space and through-bond J-couplings between ¹H, ¹³C, and ¹⁹F are particularly informative for determining the conformation.[12]
5.3. Vibrational Spectroscopy (IR)
The calculated infrared (IR) spectrum can be used to identify characteristic vibrational modes, such as the C-F and C-N stretching frequencies. These calculated frequencies can be compared with experimental data to confirm the structure and identify the predominant conformer.
Reactivity and Potential in Drug Design
The reactivity of the azetidine ring is influenced by its ring strain.[1] The presence of the electronegative fluorine atom at the 3-position is expected to have a significant impact on the reactivity of the ring. For instance, it could influence the regioselectivity of ring-opening reactions.[13]
From a drug design perspective, the 3-fluoro-3-phenylazetidine scaffold could be used as a conformationally restricted bioisostere for other chemical groups. The phenyl group provides a vector for further functionalization, while the fluorine atom can be used to fine-tune the molecule's properties for optimal target engagement and pharmacokinetic profile.
Detailed Computational Workflow
The following protocol outlines a typical workflow for the computational investigation of 3-Fluoro-3-phenylazetidine.
Figure 2: Computational Workflow for 3-Fluoro-3-phenylazetidine.
Step-by-Step Protocol:
-
Structure Preparation: Build the 3D structures of the axial and equatorial conformers of 3-Fluoro-3-phenylazetidine using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This will find the lowest energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations at the same level of theory as the optimization. This will confirm that the optimized structures are true energy minima (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Conformational Verification: If any imaginary frequencies are found, it indicates that the structure is a transition state, not a minimum. In this case, the geometry should be perturbed along the imaginary frequency mode and re-optimized.
-
High-Level Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., MP2/aug-cc-pVTZ).
-
Property Calculations: Using the optimized geometries, calculate the desired properties, such as NBO analysis, NMR chemical shifts and coupling constants, IR frequencies and intensities, and molecular orbitals.
-
Data Analysis and Reporting: Compile the results into tables and figures, and interpret the data in the context of the molecule's structure, stability, and potential applications.
Conclusion and Future Outlook
The theoretical and computational study of 3-Fluoro-3-phenylazetidine offers a powerful avenue for understanding its fundamental properties. By employing the methodologies outlined in this guide, researchers can gain valuable insights into its conformational landscape, electronic structure, and reactivity. This knowledge is crucial for the rational design of novel therapeutic agents that incorporate this promising scaffold. Future work could involve simulating the interaction of 3-Fluoro-3-phenylazetidine with specific biological targets to predict its binding mode and affinity, further bridging the gap between computational chemistry and experimental drug discovery.
References
- G. Van Niel et al., "Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid," Journal of Organic Chemistry, 2009.
- A. A. G. Blanco et al., "Review and Theoretical Analysis of Fluorinated Radicals in Direct CAr-H Functionalization of (Hetero)
- Tourwé, D. et al., "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines," Vrije Universiteit Brussel Research Portal, N/A.
- I. O. Donkor et al., "Computational study of stereoelectronic effects in fluorinated alkylamines," Journal of Molecular Structure: THEOCHEM, 2005.
- M. D'hooghe et al., "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," Chemical Society Reviews, 2021.
- Y. Uesugi et al., "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines," Beilstein Journal of Organic Chemistry, 2023.
- S. A. A. Al-Hussain et al., "Computational studies of natural product compound (CP-225917) for lead identification," Journal of the Iranian Chemical Society, 2025.
- H. Kulik and C. Schindler, "Scientists use computational modeling to guide a difficult chemical synthesis," MIT Department of Chemistry News, 2024.
- A. A. G. Blanco et al., "Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...)
- K. Mohanan et al., "Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes," Organic Letters, 2026.
- P. V. R. Schleyer et al., "The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives," Journal of the American Chemical Society, 2004.
- H. M. L. Davies et al., "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors," Journal of Medicinal Chemistry, 2012.
- S. Singh et al., "Azetidines in medicinal chemistry: emerging applications and approved drugs," RSC Medicinal Chemistry, 2026.
- A. M. Asiri et al., "Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile," Chemistry Central Journal, 2019.
- J. H. Weiner et al., "Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli," FEBS Letters, 1979.
- C. Schindler et al.
- J. Schiller et al., "Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes," KOPS - University of Konstanz, N/A.
- A. M. El-Adasy et al., "Fluorinated phenylalanines: synthesis and pharmaceutical applications," Beilstein Journal of Organic Chemistry, 2020.
- M. J. P. van der Heijden et al.
- H. J. J. van den Bogaart et al., "Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview," Molecules, 2023.
- Life Chemicals, "Substituted Azetidines in Drug Discovery," Life Chemicals Blog, 2022.
- Fluorochem, "High-Quality Chemical Products," Fluorochem Website, N/A.
- A. Kumar et al.
- A. A. M. El-Wassal et al.
- R. A. Pilli et al., "Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units," Molecules, 2021.
- Oxford Instruments, "NMR | Fluorine Spectroscopy," Oxford Instruments Website, N/A.
- A. M. S. Silva, "Advanced NMR techniques for structural characterization of heterocyclic structures," ESA-IPB, N/A.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 6. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
